molecular formula C6H13ClFNO B1484744 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride CAS No. 2098111-95-4

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride

Cat. No. B1484744
CAS RN: 2098111-95-4
M. Wt: 169.62 g/mol
InChI Key: QBICVPWMCADHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride, also known as FOEH, is an important organic compound used in various scientific research applications. It is a colorless solid that is soluble in water and ethanol, and is used as a precursor in the synthesis of many other compounds. FOEH has been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and drug metabolism studies. It has also been used in the development of new therapeutic agents and as a tool for studying the biological effects of various compounds. This compound has also been used in the synthesis of other compounds, such as 2-fluoro-2-(oxolan-3-yl)ethan-1-amine hydrobromide and 2-fluoro-2-(oxolan-3-yl)ethan-1-amine hydroiodide.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is not yet fully understood. It is known to interact with certain enzymes, such as acetylcholinesterase and monoamine oxidase, and is thought to act as an inhibitor of these enzymes. It is also known to interact with certain receptors, such as the GABA-A receptor, and is thought to act as an agonist of this receptor.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been found to have neuroprotective effects, and is thought to be involved in the regulation of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

The use of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. It also has a wide range of biochemical and physiological effects, making it a useful tool for studying various compounds. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and so must be dissolved in a suitable solvent before use. It is also not very soluble in organic solvents, and so must be used in very low concentrations.

Future Directions

There are several potential future directions for 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride research. One potential direction is to further explore its mechanism of action, as this could lead to new therapeutic agents and treatments. Another potential direction is to further explore its biochemical and physiological effects, as this could lead to a better understanding of its potential therapeutic uses. Finally, further research into its synthesis could lead to more efficient methods of producing this compound in large quantities.

properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBICVPWMCADHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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